7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione is a complex organic compound with significant interest in medicinal chemistry. It is classified as a thiazepane derivative, which indicates its structural features include a seven-membered ring containing sulfur and nitrogen atoms. The compound exhibits potential applications in pharmacology due to its unique molecular structure, which may influence various biological activities.
The compound can be sourced from chemical suppliers and databases, such as MolPort and PubChem, where it is listed under the CAS number 2035021-65-7. Its classification falls under organic compounds with specific functional groups that include thiazepanes and enones, making it relevant for studies in drug development and synthesis of biologically active molecules .
Methods of Synthesis:
The synthesis of 7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. Common methods may include:
Technical Details:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are commonly used to verify the structure and purity throughout the synthesis process.
The molecular formula for this compound is C21H22FNO3S, with a molecular weight of approximately 387.47 g/mol.
Structural Features:
Data Representation:
The compound's structure can be represented using SMILES notation: C\C(=C/C(=O)N1CCSCC1)C(Cc2ccccc2)F, which provides insight into its connectivity and stereochemistry .
The reactivity of 7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione may include:
These reactions are critical for modifying the compound for enhanced biological activity or specificity.
The mechanism of action for 7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione is not extensively documented but can be inferred based on its structural features:
Understanding these interactions requires further experimental studies to elucidate specific targets and pathways involved.
Physical Properties:
Chemical Properties:
Relevant data from analytical studies would provide insights into these properties, informing potential applications in pharmaceuticals .
7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione has potential applications in:
Further research into its biological activity could expand its applications within medicinal chemistry and related fields .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: